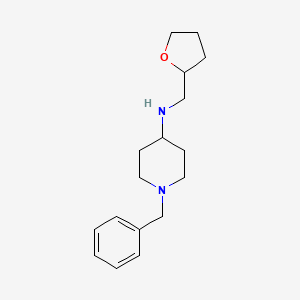

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine: is a synthetic organic compound with the molecular formula C17H26N2O and a molecular weight of 274.40 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

Formation of Piperidine Derivative: The starting material, piperidine, undergoes benzylation to form 1-benzyl-piperidine.

N-Alkylation: The benzylated piperidine is then subjected to N-alkylation with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the target compound.

The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: De-benzylated amines.

Substitution: Azido or thiol-substituted derivatives.

Applications De Recherche Scientifique

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine: has several applications in scientific research:

Proteomics: Used as a reagent for studying protein interactions and modifications.

Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Neuroscience: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Chemical Biology: Utilized in the synthesis of bioactive molecules for probing biological pathways.

Mécanisme D'action

The exact mechanism of action of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting synaptic transmission and neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzyl-4-piperidone: Shares the benzyl-piperidine core but lacks the tetrahydrofuran moiety.

4-Benzylpiperidine: Similar structure but without the tetrahydrofuran group.

N-Benzyl-4-piperidinol: Contains a hydroxyl group instead of the tetrahydrofuran moiety.

Uniqueness

- The presence of the tetrahydrofuran-2-ylmethyl group in (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets compared to its analogs.

Activité Biologique

The compound (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H26N2O

- Molecular Weight : 274.40 g/mol

- CAS Number : 861408-80-2

Biological Activity Overview

Research indicates that compounds containing piperidine and tetrahydrofuran moieties exhibit various biological activities, including:

- Anticancer : Some derivatives show significant antiproliferative effects on cancer cell lines.

- Neuroprotective : Potential interactions with adenosine receptors suggest neuroprotective properties.

- Anti-inflammatory : Certain derivatives demonstrate anti-inflammatory effects, making them candidates for treating autoimmune diseases.

Anticancer Activity

Studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on breast and ovarian cancer cells.

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine derivative | MDA-MB-231 | 19.9 |

| Benzoylpiperidine derivative | OVCAR-3 | 75.3 |

| (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan) | COV318 | TBD |

Note: TBD = To Be Determined based on ongoing research.

Neuroprotective Effects

The compound's potential interaction with adenosine receptors has been a focal point of research. Adenosine receptors are known to play critical roles in neuroprotection, and compounds that modulate these receptors can offer therapeutic benefits in conditions like ischemia and neurodegenerative diseases.

Case Study: Adenosine Receptor Modulation

A study indicated that certain piperidine derivatives could act as selective antagonists or agonists at adenosine receptors, influencing neuroprotective pathways. These findings suggest that this compound may also exhibit similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The structural modifications of piperidine-based compounds have been linked to their biological activity. For example, the introduction of different substituents on the benzyl or tetrahydrofuran moieties significantly affects their potency and selectivity.

Table 2: SAR Insights from Piperidine Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl groups on benzyl | Increased lipophilicity |

| Hydroxyl groups on tetrahydrofuran | Enhanced receptor binding affinity |

| Aromatic substitutions | Altered pharmacokinetic properties |

Propriétés

IUPAC Name |

1-benzyl-N-(oxolan-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-3,5-6,16-18H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNOGODKWOLGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.